molecular formula C23H18BrN3O4 B271132 2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate

カタログ番号 B271132
分子量: 480.3 g/mol
InChIキー: XDLZCQXCZPTJHV-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate is a chemical compound that has gained significant attention in scientific research due to its potential applications in the field of medicinal chemistry. This compound is commonly referred to as MIQ and belongs to the class of quinolinecarboxylates. MIQ has been synthesized using various methods, and its mechanism of action has been extensively studied.

作用機序

The mechanism of action of MIQ is not fully understood. However, it has been proposed that MIQ exerts its antitumor activity by inhibiting the activity of topoisomerase II, an enzyme that is involved in DNA replication. MIQ has also been shown to inhibit the activity of tubulin, a protein that is involved in cell division. Furthermore, MIQ has been shown to inhibit the production of reactive oxygen species, which are involved in the development of cancer.
Biochemical and Physiological Effects:
MIQ has been shown to exhibit various biochemical and physiological effects. MIQ has been shown to induce apoptosis, a process of programmed cell death, in cancer cells. MIQ has also been shown to inhibit the proliferation of cancer cells by arresting the cell cycle at the G2/M phase. Furthermore, MIQ has been shown to inhibit the production of pro-inflammatory cytokines, which are involved in the development of various inflammatory diseases.

実験室実験の利点と制限

MIQ has several advantages and limitations for lab experiments. MIQ is relatively easy to synthesize, and its yield can be optimized using various methods. MIQ has also been shown to exhibit potent antitumor and antibacterial activity, making it a promising candidate for further research. However, MIQ has poor solubility in water, which limits its use in in vivo experiments. Furthermore, MIQ has not been extensively studied for its toxicity, which could limit its potential use in clinical applications.

将来の方向性

There are several future directions for research on MIQ. One direction is to optimize the synthesis method to increase the yield and improve the solubility of MIQ. Another direction is to study the toxicity of MIQ to determine its potential use in clinical applications. Furthermore, future research could focus on the development of MIQ derivatives with improved activity and solubility. Finally, future research could focus on the development of MIQ-based drug delivery systems for targeted cancer therapy.
Conclusion:
In conclusion, MIQ is a promising candidate for further research due to its potential applications in the field of medicinal chemistry. MIQ has been shown to exhibit potent antitumor and antibacterial activity, and its mechanism of action has been extensively studied. However, further research is needed to optimize the synthesis method, study the toxicity of MIQ, and develop MIQ derivatives with improved activity and solubility. MIQ-based drug delivery systems could also be developed for targeted cancer therapy.

合成法

MIQ can be synthesized using various methods, including the reaction between 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 4-chloro-3-oxobutanoate and 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylic acid in the presence of a base. Another method involves the reaction between 2-[(5-methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate and 1,3-dibromo-5,5-dimethylhydantoin in the presence of a base. The yield of MIQ obtained using these methods varies between 40-80%.

科学的研究の応用

MIQ has been extensively studied for its potential applications in medicinal chemistry. MIQ has been shown to exhibit antitumor activity against various cancer cell lines, including breast cancer, lung cancer, and colon cancer. MIQ has also been shown to exhibit antibacterial activity against Gram-positive bacteria, including Staphylococcus aureus and Streptococcus pneumoniae. Furthermore, MIQ has been shown to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines.

特性

製品名

2-[(5-Methyl-3-isoxazolyl)amino]-2-oxoethyl 2-(4-bromophenyl)-8-methyl-4-quinolinecarboxylate

分子式

C23H18BrN3O4

分子量

480.3 g/mol

IUPAC名

[2-[(5-methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl] 2-(4-bromophenyl)-8-methylquinoline-4-carboxylate

InChI

InChI=1S/C23H18BrN3O4/c1-13-4-3-5-17-18(11-19(25-22(13)17)15-6-8-16(24)9-7-15)23(29)30-12-21(28)26-20-10-14(2)31-27-20/h3-11H,12H2,1-2H3,(H,26,27,28)

InChIキー

XDLZCQXCZPTJHV-UHFFFAOYSA-N

SMILES

CC1=CC=CC2=C1N=C(C=C2C(=O)OCC(=O)NC3=NOC(=C3)C)C4=CC=C(C=C4)Br

正規SMILES

CC1=C2C(=CC=C1)C(=CC(=N2)C3=CC=C(C=C3)Br)C(=O)OCC(=O)NC4=NOC(=C4)C

製品の起源

United States

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。